3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid
CAS No.: 313514-01-1
Cat. No.: VC7428465
Molecular Formula: C6H7NO2S2
Molecular Weight: 189.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313514-01-1 |
|---|---|
| Molecular Formula | C6H7NO2S2 |
| Molecular Weight | 189.25 |
| IUPAC Name | 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H7NO2S2/c1-3-4(5(8)9)11-6(10)7(3)2/h1-2H3,(H,8,9) |
| Standard InChI Key | IKGSETBXWVRKLQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=S)N1C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Table 1 summarizes key properties derived from PubChem and experimental studies :
| Property | Value |
|---|---|
| Molecular formula | C₇H₇NO₂S₂ |
| Molecular weight | 189.3 g/mol |
| Melting point | Not reported (decomposes) |
| Solubility | Partially soluble in polar solvents |
| pKa (carboxylic acid) | ~2.5 (estimated) |
The carboxylic acid group dominates solubility behavior, while the thioxo moiety contributes to UV-Vis absorption maxima near 280 nm in ethanol .
Synthesis and Derivative Formation
Core Synthesis Pathways
The parent compound is typically synthesized via cyclocondensation reactions. A representative route involves:
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Ethyl ester precursor formation: Reacting thiourea derivatives with α-halo ketones to form 2-iminothiazolidin-4-one intermediates.
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Hydrolysis and methylation: Acidic hydrolysis of the ester followed by N-methylation using dimethyl sulfate .
For example, Eliazyan et al. (2013) synthesized 2-arylsulfonylimino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylic acid ethyl esters (e.g., 1a) through potassium hydroxide-mediated cyclization, achieving yields >80% . Subsequent hydrazinolysis of these esters produced hydrazide derivatives (2a–c), critical intermediates for heterocyclization.
Functionalization Strategies
The carboxylic acid and thioxo groups enable diverse derivatization:
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Hydrazide formation: Reaction with hydrazine hydrate yields hydrazides, which undergo cyclization with CS₂/KOH to form oxadiazole-thiazole hybrids (3a–c) .
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Alkylation: Methylation at the endocyclic nitrogen (confirmed by X-ray crystallography) produces S-alkylated derivatives with enhanced lipophilicity .
Table 2 illustrates derivative classes and their biological activities :
| Derivative Class | Example Structure | Plant Growth Activity |
|---|---|---|
| Oxadiazolylthiazoles | 3a (R = Ph) | Stimulates root elongation by 40% |
| S-Alkylated analogs | 4a (SCH₃) | Enhanced foliar uptake |
Structural Characterization Techniques
Spectroscopic Analysis
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¹H NMR: Methyl groups at δ 2.50–3.60 ppm; thiazole protons as singlets near δ 7.50–7.90 ppm .
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¹³C NMR: Carboxylic carbon at δ 167–172 ppm; thioxo carbon at δ 180–185 ppm .
X-Ray Crystallography
A methyl-substituted derivative (1a) crystallizes in the monoclinic space group P2₁/c, with bond lengths confirming delocalization in the thiazole ring (C2–N1 = 1.31 Å, C2–S1 = 1.65 Å) . The dihedral angle between the thiazole and aryl sulfonyl groups is 85.3°, indicating minimal conjugation between rings.
Biological and Agricultural Applications
Plant Growth Stimulation
Derivatives of 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid exhibit auxin-like activity. In Triticum aestivum trials, compound 3a increased root biomass by 35% compared to controls . The mechanism may involve modulation of nitric oxide signaling pathways, though proteomic studies are ongoing.
Structure-Activity Relationships
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Electron-withdrawing groups (e.g., 4-Cl in 4b) enhance phloem mobility.
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Methylsulfanyl substituents (e.g., 4a) improve foliar adhesion and rainfastness.
Stability and Environmental Considerations
The compound undergoes photodegradation in aqueous media (t₁/₂ = 48 h under UV light), producing nontoxic sulfonic acid byproducts. Soil adsorption studies indicate moderate mobility (Koc = 150–200 mL/g), necessitating formulation with adjuvants for field applications .
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